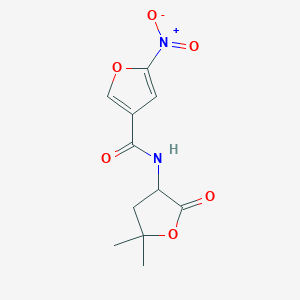

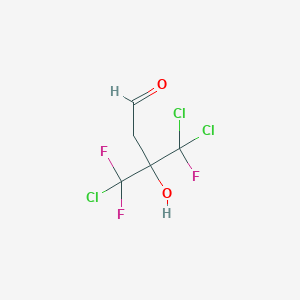

Acide 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves various chemical reactions, showcasing the diversity in synthetic approaches. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in specific acidic conditions affords 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, indicating a method for constructing benzoxazole frameworks through the transformation of oxazoles and their derivatives (Kalcheva, Tosheva, & Hadjieva, 1993). Additionally, a gold-catalyzed oxidation strategy has been utilized for the modular synthesis of 2,4-oxazole structures, demonstrating the effectiveness of bidentate ligands in controlling the reactivity of α-oxo gold carbenes (Luo, Ji, Li, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been confirmed through various analytical techniques. X-ray analysis played a pivotal role in determining the structure of compounds derived from benzoxazole reactions, offering insight into the molecular architecture of these compounds (Kalcheva, Tosheva, & Hadjieva, 1993).

Chemical Reactions and Properties

Benzoxazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional versatility. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives demonstrates the potential for creating novel fluorescent molecules for various applications, including antimicrobial activity (Phatangare et al., 2013).

Physical Properties Analysis

The study of benzoxazole derivatives also extends to their physical properties, including their thermotropic behavior and the formation of nematic melts, which are influenced by the structure of the polyesters based on these compounds (Kricheldorf & Thomsen, 1992).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives are characterized by their synthesis from carboxylic acids and their ability to form compounds with significant biological and therapeutic activities. The efficient synthesis of these compounds under catalyst and solvent-free conditions exemplifies the advancements in green chemistry, enabling the production of benzoxazoles in an environmentally friendly manner (Kumar, Selvam, Kaur, & Chakraborti, 2005).

Applications De Recherche Scientifique

Recherche pharmaceutique

“Acide 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylique” est un composé qui a été utilisé dans la recherche pharmaceutique . Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse de molécules plus complexes. Les applications exactes peuvent varier considérablement en fonction des objectifs de recherche spécifiques .

Synthèse de nouveaux composés

Ce composé a été utilisé dans la synthèse de nouvelles molécules hétérocycliques spiro-fusionnées . Ces nouveaux composés ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens, antifongiques, antioxydants, anti-inflammatoires, analgésiques et anticancéreux .

Développement de médicaments anticancéreux

Certains benzofuranes substitués, qui peuvent être synthétisés à partir de “this compound”, ont montré des activités anticancéreuses significatives . Ils ont été trouvés pour avoir des effets inhibiteurs significatifs de la croissance cellulaire dans différents types de cellules cancéreuses .

Réactions de réarrangement cyclique

Le composé a été utilisé dans le développement de nouvelles méthodologies synthétiques . Plus précisément, il a été utilisé dans un réarrangement cyclique de contraction oxydative pour obtenir la carboxamide-phtalide .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid affects

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid interacts with its targets and exerts its effects . .

Propriétés

IUPAC Name |

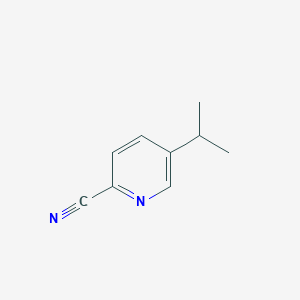

2-oxo-3H-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUOYWFKNMUNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100960-55-2 | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)